4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
4-methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3/c1-21-10-5-6-19-13(11(10)12(18)20)22-9-4-2-3-8(7-9)14(15,16)17/h2-7H,1H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOCGSSEMZAGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC(=C2)C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide typically involves the reaction of 4-methoxypyridine-3-carboxylic acid with 3-(trifluoromethyl)phenol under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Herbicidal Applications
1. Mechanism of Action:
Diflufenican functions as a selective herbicide, primarily targeting broadleaf weeds in various crops. It inhibits the enzyme protoporphyrinogen oxidase (PPO), which is essential for chlorophyll synthesis, leading to plant death upon application.
2. Efficacy:
Research indicates that diflufenican is effective against a wide range of weeds, making it a valuable tool in integrated weed management systems. Its application has been documented in various crops such as cereals, oilseed rape, and sugar beet.
3. Environmental Impact:
Studies have shown that diflufenican has low toxicity to non-target organisms, including beneficial insects and soil microorganisms. This characteristic makes it a preferred choice among herbicides aimed at minimizing ecological disruption.
Case Studies
Case Study 1: Efficacy in Cereal Crops
A field trial conducted in Europe assessed the performance of diflufenican in controlling weed populations in winter wheat. The results demonstrated a significant reduction in weed biomass compared to untreated controls, highlighting its effectiveness in enhancing crop yield.
Case Study 2: Safety Assessment
A comprehensive safety evaluation was carried out to assess the potential risks associated with diflufenican use. The study concluded that the compound poses minimal risk to human health when used according to label instructions. Long-term dietary exposure assessments indicated that residues remain below established maximum residue limits (MRLs) in food products.
Comparative Analysis of Herbicides
| Herbicide Name | Active Ingredient | Target Weeds | Application Rate | Environmental Impact |
|---|---|---|---|---|
| Diflufenican | 4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide | Broadleaf weeds | 0.5–1.0 kg/ha | Low |
| Glyphosate | N-(phosphonomethyl)glycine | Annual and perennial weeds | 1.0–4.5 kg/ha | Moderate |
| Atrazine | 6-chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine | Grasses and broadleaf weeds | 0.5–2.0 kg/ha | High |
Regulatory Status
Diflufenican is registered for use in multiple countries, subject to specific guidelines that ensure its safe application in agricultural practices. Regulatory bodies continuously monitor its environmental impact and efficacy through ongoing research and field studies.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Carboxamide Nitrogen Modifications : Diflufenican’s 2,4-difluorophenyl group contributes to its herbicidal activity by improving lipophilicity and membrane penetration . In contrast, the unsubstituted carboxamide in the target compound may reduce bioavailability but increase synthetic accessibility.
- Trifluoromethylphenoxy Group: Common across analogs, this group is associated with resistance to metabolic degradation due to the stability of C-F bonds .
Pharmacological and Agricultural Relevance
- Diflufenican: A pre-emergent herbicide targeting carotenoid biosynthesis in weeds. Its efficacy is attributed to the trifluoromethylphenoxy group and the difluorophenyl carboxamide, which enhance soil persistence and target affinity .
- The target compound’s methoxy group could position it for medicinal chemistry exploration, as methoxy groups are common in drug design for modulating pharmacokinetics .
Metabolic and Environmental Profiles
- Metabolites: Diflufenican metabolites include 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid and the parent carboxamide . The target compound’s methoxy group may alter Phase I oxidation pathways compared to halogenated analogs.
- Environmental Impact: Diflufenican’s persistence in soil (half-life >1 year) underscores the ecological significance of trifluoromethylphenoxy derivatives . Modifying the substituents (e.g., methoxy vs. fluorine) could adjust environmental half-life and toxicity.
Biological Activity
4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The molecular structure of this compound includes a pyridine core substituted with a methoxy group and a trifluoromethyl phenoxy moiety. This unique structure is believed to contribute to its biological activities through mechanisms such as enzyme inhibition, receptor modulation, and interaction with cellular pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives containing pyridine rings have shown promising results against various cancer cell lines:
- IC50 Values : In studies assessing the cytotoxic effects of related compounds, some exhibited IC50 values as low as 15.3 µM against MCF-7 cells, indicating potent anticancer activity .
Case Studies
- Study on Pyrimidine Derivatives : A study evaluated several pyrimidine derivatives and identified significant antitumor activity. The compound with a similar structural framework demonstrated IC50 values of 29.1 µM against MDA-MB453 cells .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells, as well as disruption of cell cycle progression .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated:
- Inhibition Studies : Compounds exhibiting similar characteristics have shown inhibition rates comparable to standard anti-inflammatory drugs like indomethacin. For example, certain derivatives demonstrated up to 43% inhibition in paw edema models after four hours, suggesting significant anti-inflammatory potential .
Antimicrobial Activity
The compound's antimicrobial properties have been explored against various pathogens:
- Bacterial Inhibition : Related compounds have shown efficacy against Staphylococcus aureus and Escherichia coli, with some derivatives demonstrating bacteriostatic effects at concentrations lower than those required for traditional antibiotics .
Comparative Efficacy
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.0227 µM |
| Compound B | E. coli | 0.035 µM |
| Compound C | C. albicans | 0.045 µM |
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to its structural features:
- Substituent Effects : Variations in substituents on the pyridine and phenyl rings significantly influence the potency and selectivity of the compound against different biological targets. For instance, the presence of trifluoromethyl groups has been linked to enhanced lipophilicity and improved membrane permeability, which are crucial for cellular uptake and bioactivity .
Q & A
Q. Can machine learning models optimize reaction yields for large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
